(3-Isothiocyanatophenyl)boronic acid
Overview
Description
(3-Isothiocyanatophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of an isothiocyanate group in this compound adds unique reactivity, making it a valuable compound in various chemical and biological applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes, including the suzuki-miyaura coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their stability, solubility, and the presence of transporters in the body .
Result of Action
Boronic acids are known to have various biological effects, including antibacterial, antifungal, and anticancer activities .
Action Environment
The action of 3-Isothiocyanatophenylboronic acid can be influenced by various environmental factors. For instance, the presence of peroxide-type oxidants in the reaction environment can lead to the oxidation of boronic acids . Moreover, the pH of the environment can influence the reactivity of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Isothiocyanatophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advancements in acoustic dispensing technology have enabled the rapid synthesis of large libraries of boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: (3-Isothiocyanatophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Chan-Lam Coupling: This reaction forms carbon-nitrogen and carbon-oxygen bonds.
Petasis Reaction: This multicomponent reaction involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium acetate are commonly used.
Chan-Lam Coupling: Copper catalysts and amines or alcohols are typically employed.
Petasis Reaction: Amines, aldehydes, and boronic acids are the primary reagents.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
(3-Isothiocyanatophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
- Phenylboronic Acid
Comparison: (3-Isothiocyanatophenyl)boronic acid is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other boronic acids. This makes it particularly useful in applications requiring specific interactions with nucleophiles .
Properties
IUPAC Name |
(3-isothiocyanatophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRUUUFDMOXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N=C=S)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626406 | |
Record name | (3-Isothiocyanatophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133887-74-8 | |
Record name | (3-Isothiocyanatophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.